molecular formula C9H16O B8195771 (S)-3-tert-Butylcyclopentanone

(S)-3-tert-Butylcyclopentanone

Cat. No.: B8195771
M. Wt: 140.22 g/mol
InChI Key: YNZLLBXTQLRISL-ZETCQYMHSA-N
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Description

(S)-3-tert-Butylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a tert-butyl group at the third carbon atom. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical syntheses and research applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-tert-Butylcyclopentanone typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone.

    Alkylation: The tert-butyl group is introduced via alkylation using tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted cyclopentanones depending on the nucleophile used.

Scientific Research Applications

(S)-3-tert-Butylcyclopentanone has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-3-tert-Butylcyclopentanone involves its interaction with specific molecular targets, often enzymes or receptors. The chiral center plays a crucial role in its binding affinity and specificity. The compound may act by inhibiting or activating enzymatic pathways, leading to various biochemical effects.

Comparison with Similar Compounds

    Cyclopentanone: Lacks the tert-butyl group, making it less sterically hindered.

    3-tert-Butylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentanone ring, affecting its reactivity and steric properties.

    tert-Butylcyclopentane: Lacks the carbonyl group, significantly altering its chemical behavior.

Uniqueness: (S)-3-tert-Butylcyclopentanone is unique due to its combination of a cyclopentanone ring and a tert-butyl group, along with its chiral center. This combination imparts specific stereochemical properties and reactivity, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name

(3S)-3-tert-butylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-9(2,3)7-4-5-8(10)6-7/h7H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZLLBXTQLRISL-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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